molecular formula C23H27N5O5 B1170483 Pyrazolo Minocycline CAS No. 182004-72-4

Pyrazolo Minocycline

Cat. No.: B1170483
CAS No.: 182004-72-4
M. Wt: 453.5
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Description

Pyrazolo Minocycline is a compound that combines the structural features of pyrazole and minocycline Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while minocycline is a broad-spectrum tetracycline antibiotic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo Minocycline typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under mild conditions, using catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process . The reaction conditions can vary, but common solvents include acetic acid and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo Minocycline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.

Scientific Research Applications

Pyrazolo Minocycline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrazolo Minocycline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the death of bacterial or cancer cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo Minocycline stands out due to its unique combination of pyrazole and minocycline structures, which endows it with both antimicrobial and anticancer properties. This dual activity makes it particularly valuable in the development of new therapeutic agents that can target multiple diseases simultaneously.

Properties

IUPAC Name

(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBQPLHMTJPKQN-SNSZBMKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C5=NNC(=C35)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715767
Record name (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182004-72-4
Record name (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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